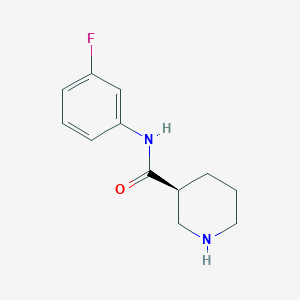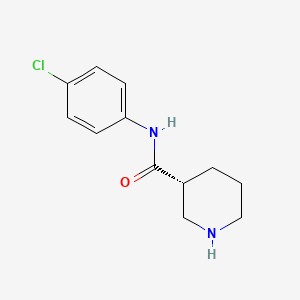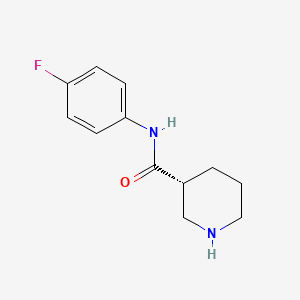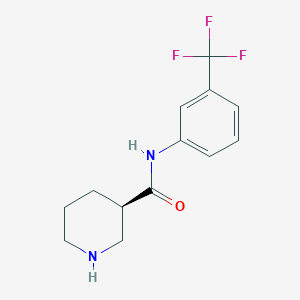
(R)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl derivative This can be achieved through the reaction of a phenyl ring with a trifluoromethylating agent under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions can be facilitated by various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, (R)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties that are valuable in the design of new chemical entities.
Biology: In biological research, this compound can serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its structural features make it suitable for investigating biological processes at the molecular level.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with specific biological targets can be harnessed to create new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (R)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-(trifluoromethyl)phenyl)piperidine-2-carboxamide
N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide
N-(3-(trifluoromethyl)phenyl)piperidine-5-carboxamide
Uniqueness: (R)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide stands out due to its specific stereochemistry and the position of the carboxamide group on the piperidine ring. This structural uniqueness can lead to different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
(3R)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-4-1-5-11(7-10)18-12(19)9-3-2-6-17-8-9/h1,4-5,7,9,17H,2-3,6,8H2,(H,18,19)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDBNNJHUYJIF-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
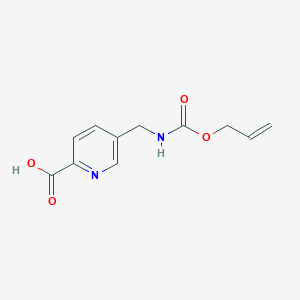
![5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid](/img/structure/B7935529.png)
![(2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B7935537.png)
amine](/img/structure/B7935545.png)
![(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B7935560.png)
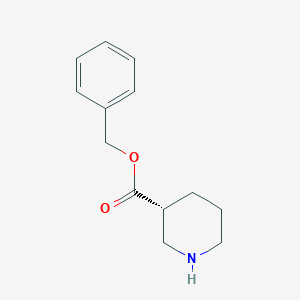
![(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B7935572.png)
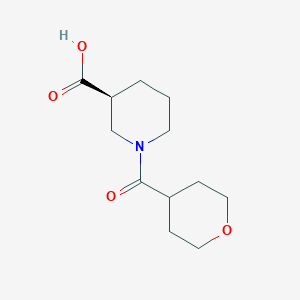

![1-Methyl-4-[(3R)-piperidine-3-carbonyl]piperazine](/img/structure/B7935590.png)
